N-(4-bromo-3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-bromo-3-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core linked to a substituted phenylacetamide group. This scaffold is associated with diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2S/c1-11-8-12(6-7-14(11)20)22-16(24)9-23-10-21-17-13-4-2-3-5-15(13)26-18(17)19(23)25/h2-8,10H,9H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEQWPSDIBDLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H21BrN3O2S2
- Molecular Weight : 558.49 g/mol
- CAS Number : 665016-18-2
The compound features a benzothieno-pyrimidine scaffold that is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds similar to N-(4-bromo-3-methylphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may interact with various biological targets:
- Inhibition of Kinases : Many pyrimidine derivatives exhibit inhibitory activity against specific kinases involved in cancer cell proliferation.
- DNA Interaction : The compound has shown potential in binding to DNA, which can interfere with replication and transcription processes.
- Anti-inflammatory Activity : Similar compounds have been reported to inhibit pro-inflammatory cytokines, suggesting a possible mechanism for reducing inflammation.
Anticancer Properties
A study demonstrated that derivatives of benzothieno-pyrimidine exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 7.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.5 | DNA intercalation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary tests have indicated effectiveness against Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell walls.
Case Studies
-
Study on Antitumor Activity :
In a controlled study involving mice with induced tumors, administration of N-(4-bromo-3-methylphenyl)-2-(4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide resulted in a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in tumor cells while sparing normal cells. -
Inflammation Model :
In a carrageenan-induced paw edema model in rats, treatment with the compound showed a marked decrease in inflammation markers, supporting its anti-inflammatory potential.
Comparison with Similar Compounds
Table 1: Core Heterocycle and Substituent Variations
Key Observations :
- Substituent Effects : Bromine and methyl groups (target compound) increase steric bulk and lipophilicity compared to chloro or nitro substituents, which may influence bioavailability and target binding .
Pharmacological Activity Comparison
Key Observations :
- Anti-inflammatory Activity: Benzothieno derivatives (e.g., compound 8 in ) suppress COX-2 and IL-8, suggesting the target compound may share similar pathways due to structural homology.
- Therapeutic Scope: While the target compound’s benzothieno core aligns with anti-inflammatory applications, thieno and quinazoline analogs demonstrate broader applications in oncology and infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
